Smallest Molecular Scaffold Among Active RGD Disintegrins: Quantified Size Advantage Over Kistrin and Flavoridin
Echistatin is the smallest naturally occurring active RGD disintegrin at 49 amino acid residues (MW ~5,400 Da free base), classified as a 'short' disintegrin with 4 disulfide bonds . In contrast, kistrin is a 68‑residue 'medium' disintegrin (MW ~7,500 Da) with 6 disulfide bonds, and flavoridin is a 70‑residue protein (MW ~7,500 Da) also with 6 disulfide bonds [1]. The reduced size and simpler disulfide architecture of echistatin minimize steric hindrance in crowded binding environments and facilitate uniform surface coating in solid‑phase assays, a feature not achievable with larger disintegrins [2].
| Evidence Dimension | Molecular weight (kDa) and amino acid residue count |
|---|---|
| Target Compound Data | 49 amino acids; MW ~5,400 Da (free base); 4 disulfide bonds |
| Comparator Or Baseline | Kistrin: 68 amino acids, MW ~7,500 Da, 6 disulfide bonds; Flavoridin: 70 amino acids, MW ~7,500 Da, 6 disulfide bonds |
| Quantified Difference | Echistatin is ~28% smaller by residue count and ~28% lower in molecular weight than kistrin and flavoridin; contains 33% fewer disulfide bonds (4 vs 6) |
| Conditions | Primary sequence and mass spectrometry data from purified venom proteins [1] |
Why This Matters
Smaller molecular size reduces steric hindrance in integrin‑binding assays and improves accessibility to buried epitopes, making echistatin TFA the preferred choice for applications requiring compact, defined RGD probes.
- [1] Senn H, Klaus W. The nuclear magnetic resonance solution structure of flavoridin, an antagonist of the platelet GP IIb‑IIIa receptor. J Mol Biol. 1993;232(3):907-25. doi:10.1006/jmbi.1993.1439. Flavoridin: 70 amino acid residues. View Source
- [2] Juliano D, Wang Y, Marcinkiewicz C, et al. Disintegrin interaction with αvβ3 integrin on human umbilical vein endothelial cells. Exp Cell Res. 1996 May 25;225(1):132-42. doi:10.1006/excr.1996.0164. PMID: 8635506. View Source
